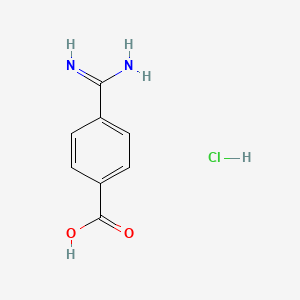![molecular formula C14H16N4O B1419190 6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1157386-95-2](/img/structure/B1419190.png)
6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
Vue d'ensemble
Description
The compound “6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one” is a heterocyclic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . The pyrazole ring is substituted with a methyl group at the 1-position . This compound is part of a larger family of compounds known as imidazoles, which are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . One of the nitrogen atoms bears a hydrogen atom, and the other is referred to as a pyrrole-type nitrogen . The compound also contains a quinoline moiety .Applications De Recherche Scientifique
Potential as Antimalarial Agents
Compounds similar to 6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one, particularly those within the 8-aminoquinoline class, have been extensively studied for their antimalarial properties. For instance, primaquine, an 8-aminoquinoline, has been evaluated for its efficacy in treating Plasmodium vivax malaria, highlighting the class's potential in developing new antimalarial therapies (Schmidt et al., 1982; Walsh et al., 1999).
Neuroprotective and Neurotoxic Properties
Research into the N-methylation process of azaheterocyclic amines, similar in structure to the specified compound, has indicated a potential link to neurodegenerative diseases like Parkinson's Disease. These studies shed light on the enzymatic activities that could turn endogenous compounds into neurotoxins, suggesting areas of therapeutic intervention to mitigate neurodegeneration (Matsubara et al., 2002; Aoyama et al., 2000).
Diagnostic and Prophylactic Use in Malaria
Studies have explored the role of compounds in the diagnosis and prevention of malaria, such as the assessment of glucose-6-phosphate dehydrogenase (G6PD) deficiency to avoid hemolysis risk associated with 8-aminoquinoline treatment (Osorio et al., 2015). This research underscores the importance of diagnostic tools in safely utilizing these compounds for malaria eradication efforts.
Metabolic Pathways and Drug Metabolism
The metabolism and disposition of related compounds have been characterized, providing insights into how these substances are processed in the body. Such studies are crucial for understanding the pharmacokinetics, potential toxicity, and therapeutic windows of new drugs (Renzulli et al., 2011).
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the broad range of activities exhibited by imidazole derivatives , this compound could potentially be developed into a novel drug for various therapeutic applications.
Propriétés
IUPAC Name |
6-[(1-methylpyrazol-4-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-18-9-10(8-16-18)7-15-12-3-4-13-11(6-12)2-5-14(19)17-13/h3-4,6,8-9,15H,2,5,7H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHRDBSJTBMWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC3=C(C=C2)NC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



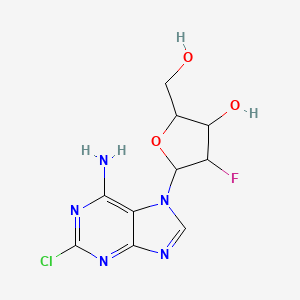
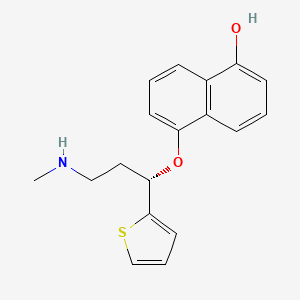

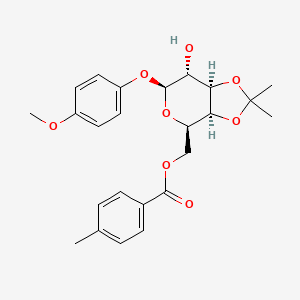
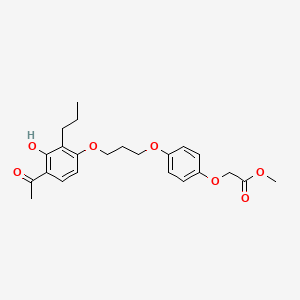
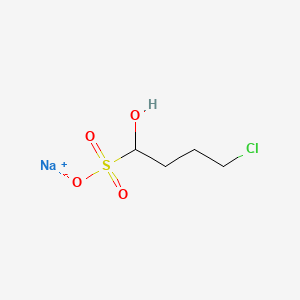



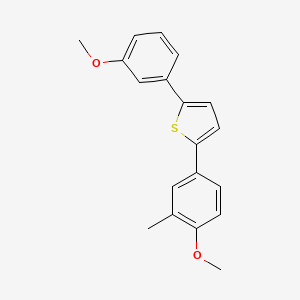


![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)
